molecular formula C7H12O3 B180215 1-(Oxolan-2-yloxy)propan-2-one CAS No. 199458-75-8

1-(Oxolan-2-yloxy)propan-2-one

Cat. No.: B180215
CAS No.: 199458-75-8
M. Wt: 144.17 g/mol
InChI Key: CZFBXUSGYCBFFU-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yloxy)propan-2-one (CAS: 53343-13-8), also known as 1-(tetrahydropyran-2-yloxy)acetone, is a ketone derivative featuring a tetrahydrofuran (oxolane) ring linked via an ether oxygen to a propan-2-one (acetone) moiety. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.197 g/mol .

Properties

CAS No.

199458-75-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-(oxolan-2-yloxy)propan-2-one

InChI

InChI=1S/C7H12O3/c1-6(8)5-10-7-3-2-4-9-7/h7H,2-5H2,1H3

InChI Key

CZFBXUSGYCBFFU-UHFFFAOYSA-N

SMILES

CC(=O)COC1CCCO1

Canonical SMILES

CC(=O)COC1CCCO1

Synonyms

2-Propanone, 1-[(tetrahydro-2-furanyl)oxy]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Propan-2-one derivatives are diverse, with substituents influencing their physical, chemical, and application-specific properties. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Synthesis Yield Key Properties/Applications Reference
1-(Oxolan-2-yloxy)propan-2-one C₈H₁₄O₃ 158.197 Oxolane ether Not reported Solubility in organic solvents; potential protecting group
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one C₁₂H₁₄O₄S 254.30 Allyloxy, phenylsulfonyl 90.6% High enantiomeric excess (95.4% ee); asymmetric catalysis
1-(2-Thienyl)-1-propanone C₇H₈OS 140.20 Thienyl Not reported Conjugation with aromatic thiophene; organic electronics
1-(Oxetan-3-ylidene)propan-2-one C₆H₈O₂ 112.13 Oxetane Not reported High ring strain; research in strained intermediates
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one C₁₁H₁₁F₃O₂ 232.20 Trifluoroethoxy phenyl 72% Enhanced stability via fluorine substituents; medicinal chemistry
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one C₁₃H₁₈O₂ 206.28 Bulky tert-butylphenol Not reported Antioxidant/pharmaceutical intermediate

Physical and Spectral Properties

  • IR/NMR Data : The phenylsulfonyl derivative () shows a broad IR peak at 3486 cm⁻¹ (O–H stretch in intermediates) and distinct ¹H/¹³C NMR shifts for sulfonyl and allyloxy groups . The target compound’s ether linkage would exhibit characteristic C–O–C stretches (~1100 cm⁻¹) and acetone carbonyl peaks (~1700 cm⁻¹).
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in ) improve thermal stability, whereas strained oxetane derivatives () may decompose under harsh conditions.

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